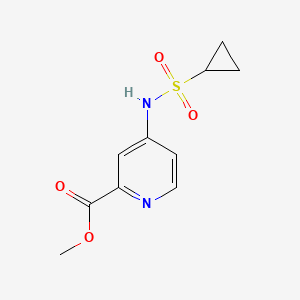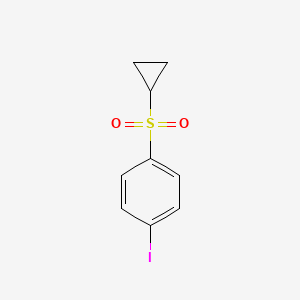
1-Cyclopropylsulfonyl-4-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropylsulfonyl-4-iodobenzene is an organic compound with the molecular formula C9H9IO2S and a molecular weight of 308.14 g/mol It consists of a benzene ring substituted with an iodine atom and a cyclopropylsulfonyl group
Métodos De Preparación
The synthesis of 1-Cyclopropylsulfonyl-4-iodobenzene typically involves the iodination of a benzene derivative. One common method is the diazotization of aniline followed by iodination. The process involves the following steps :
- Diazotization: Aniline is treated with hydrochloric acid and sodium nitrite to form phenyldiazonium chloride.
- Iodination: Potassium iodide is added to the phenyldiazonium chloride, resulting in the evolution of nitrogen gas and the formation of iodobenzene.
- Sulfonylation: The iodobenzene is then reacted with cyclopropylsulfonyl chloride under appropriate conditions to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
1-Cyclopropylsulfonyl-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups through reactions such as the Sonogashira coupling and Heck reaction.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in metal-catalyzed coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Cyclopropylsulfonyl-4-iodobenzene has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropylsulfonyl-4-iodobenzene involves its ability to participate in various chemical reactions due to the presence of the iodine and sulfonyl groups. These functional groups enable the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures .
Comparación Con Compuestos Similares
1-Cyclopropylsulfonyl-4-iodobenzene can be compared with other similar compounds such as:
Iodobenzene: A simpler aryl iodide with a benzene ring substituted with an iodine atom.
Bromobenzene: Similar to iodobenzene but with a bromine atom instead of iodine.
Chlorobenzene: Another related compound with a chlorine atom substituted on the benzene ring.
The uniqueness of this compound lies in the presence of the cyclopropylsulfonyl group, which imparts distinct chemical properties and reactivity compared to other halobenzenes.
Propiedades
Fórmula molecular |
C9H9IO2S |
|---|---|
Peso molecular |
308.14 g/mol |
Nombre IUPAC |
1-cyclopropylsulfonyl-4-iodobenzene |
InChI |
InChI=1S/C9H9IO2S/c10-7-1-3-8(4-2-7)13(11,12)9-5-6-9/h1-4,9H,5-6H2 |
Clave InChI |
OVZYTJSZCBVTKN-UHFFFAOYSA-N |
SMILES canónico |
C1CC1S(=O)(=O)C2=CC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


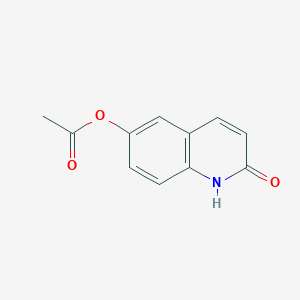
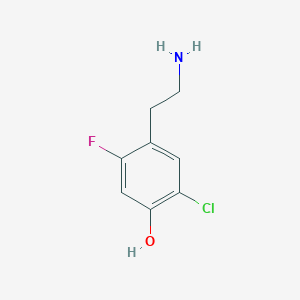
![1-{bicyclo[1.1.1]pentan-1-yl}-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13894437.png)
![1-[6-(3,3-Difluoropiperidin-4-yl)-1-methylindazol-3-yl]-1,3-diazinane-2,4-dione](/img/structure/B13894442.png)
![Tert-butyl 5-[(4-nitrophenoxy)carbonyloxymethyl]imidazole-1-carboxylate](/img/structure/B13894450.png)
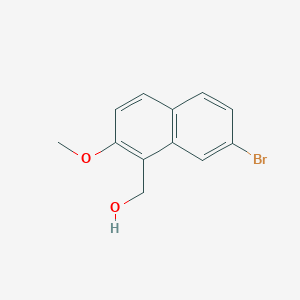
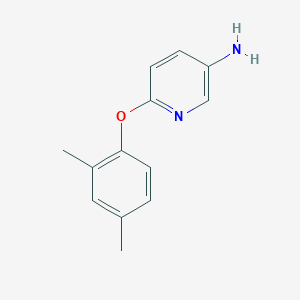
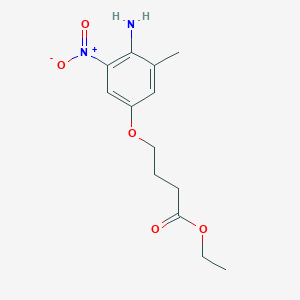
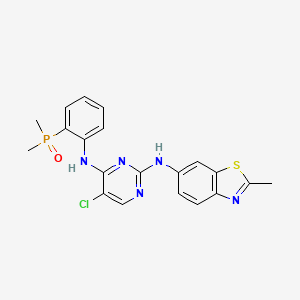
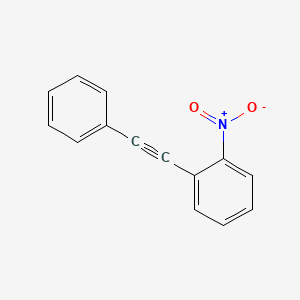
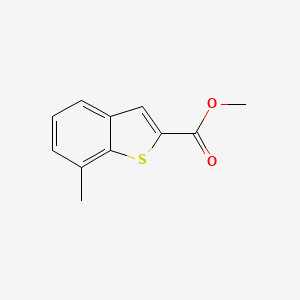
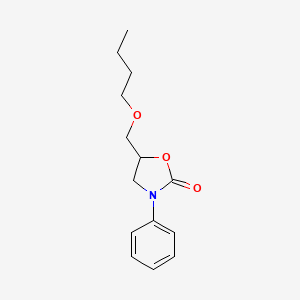
![7-Bromo-6-fluoropyrazolo[1,5-A]pyridine](/img/structure/B13894511.png)
